molecular formula C6H3IN2O B3269576 5-Iodobenzo[c][1,2,5]oxadiazole CAS No. 51294-40-7

5-Iodobenzo[c][1,2,5]oxadiazole

Cat. No. B3269576
CAS RN: 51294-40-7
M. Wt: 246.01 g/mol
InChI Key: JFMQEVNIDXHTSG-UHFFFAOYSA-N
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Description

5-Iodobenzo[c][1,2,5]oxadiazole is a derivative of oxadiazole . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They exist in four isomers, and 1,2,5-oxadiazole is one of them . These compounds have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles, including 1,2,5-oxadiazole, have been synthesized in a variety of ways . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The molecular structure of 5-Iodobenzo[c][1,2,5]oxadiazole consists of a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including 1,2,5-oxadiazole, have been utilized in a variety of chemical reactions . They have been used as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The 1,2,5-oxadiazole subunit, along with various cyclic/acyclic explosophoric groups or nitrogen/oxygen-rich groups, makes excellent high-energy molecules .


Physical And Chemical Properties Analysis

The molecular formula of 5-Iodobenzo[c][1,2,5]oxadiazole is C6H3IN2O, and its molecular weight is 246.01 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Future Directions

Future research directions for 5-Iodobenzo[c][1,2,5]oxadiazole could include further exploration of its potential applications. For instance, benzo[c][1,2,5]oxadiazoles have been recognized to possess potent pharmacological activities, including anticancer potential . Therefore, further studies could focus on exploring these therapeutic potentials. Additionally, the development of new boron-based benzo[c][1,2,5]oxadiazoles as potential hypoxia inhibitors has been reported , suggesting another promising direction for future research.

properties

IUPAC Name

5-iodo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQEVNIDXHTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674159
Record name 5-Iodo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodobenzo[c][1,2,5]oxadiazole

CAS RN

51294-40-7
Record name 5-Iodo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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